molecular formula C16H11BrN2O5S B2354373 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105232-84-5

3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No. B2354373
CAS RN: 1105232-84-5
M. Wt: 423.24
InChI Key: VBQSGQCDBHGOGH-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H11BrN2O5S and its molecular weight is 423.24. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition Properties

  • 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulfuric acid. These derivatives, including similar compounds, demonstrate protective layer formation on mild steel surfaces, suggesting their potential application in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

Biological and Antimicrobial Activities

  • 1,3,4-oxadiazole bearing compounds, closely related to the compound , have been noted for their significant biological activities. They have been synthesized and evaluated for their potential in inhibiting butyrylcholinesterase (BChE) enzyme and for molecular docking studies to determine their affinity in human BChE protein binding sites (Khalid et al., 2016).
  • Similarly, novel sulfonyl derivatives, including 1,3,4-oxadiazoles, have exhibited moderate to significant antibacterial and antifungal activities. Their antitubercular screening has also identified certain compounds as potent antitubercular molecules (Kumar, Prasad, & Chandrashekar, 2013).

Synthesis and Spectral Analysis

  • The process of synthesizing similar 1,3,4-oxadiazole compounds involves several steps, including converting organic acids into esters, hydrazides, and oxadiazoles. These synthesized compounds are characterized using modern spectroscopic techniques, providing insights into their structural properties (Khalid et al., 2016).

Antioxidant Properties

  • Some derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their in-vitro antioxidant properties. The synthesis involves a green protocol and the structures of these compounds are confirmed through spectral and analytical data (Kumar K., Kalluraya, & Kumar S. M., 2018).

Liquid Crystalline Properties

  • Studies on compounds containing the 1,2,4-oxadiazole ring have revealed their mesomorphic behaviors, indicating potential use in liquid crystalline materials. The synthesis and characterization of these compounds involve common spectroscopic techniques, and their liquid crystalline properties are analyzed through optical polarized microscopy and differential scanning calorimetry (Ali & Tomi, 2018).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-bromophenyl)sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O5S/c17-11-2-4-12(5-3-11)25(20,21)8-15-18-16(19-24-15)10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQSGQCDBHGOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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